molecular formula C28H27ClF3N3O5 B11933244 Duocarmycin DM

Duocarmycin DM

Cat. No.: B11933244
M. Wt: 578.0 g/mol
InChI Key: DHKVELFKGGQACN-UNTBIKODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Duocarmycin DM is a synthetic analogue of the natural product duocarmycin, which was first isolated from Streptomyces bacteria in 1978. This compound is known for its extreme cytotoxicity and is part of a class of exceptionally potent antitumor antibiotics. It functions as a DNA minor-groove binding alkylating agent, making it suitable for targeting solid tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of duocarmycin DM involves several key steps, including the preparation of cyclopropylpyrroloindole (CPI) subunits and their subsequent coupling with other molecular fragments. The synthetic routes often involve the use of protecting groups, selective functionalization, and cyclization reactions to achieve the desired molecular architecture .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Mechanism of Action

Duocarmycin DM exerts its effects by binding to the minor groove of DNA and alkylating the nucleobase adenine at the N3 position. This irreversible alkylation disrupts the nucleic acid architecture, leading to tumor cell death. The compound’s characteristic curved indole structure and spirocyclopropylcyclohexadienone electrophile are crucial for its anticancer activity .

Comparison with Similar Compounds

  • Duocarmycin A
  • Duocarmycin B1
  • Duocarmycin B2
  • Duocarmycin C1
  • Duocarmycin C2
  • Duocarmycin D
  • Duocarmycin SA
  • CC-1065

Comparison: Duocarmycin DM is unique among its analogues due to its specific structural modifications that enhance its DNA-binding affinity and cytotoxicity. Unlike some of its analogues, this compound has been extensively studied for its potential use in antibody-drug conjugates, which offer a targeted approach to cancer therapy .

Properties

Molecular Formula

C28H27ClF3N3O5

Molecular Weight

578.0 g/mol

IUPAC Name

[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indol-3-yl]-[5-[2-(dimethylamino)ethoxy]-1H-indol-2-yl]methanone;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C26H26ClN3O3.C2HF3O2/c1-29(2)9-10-33-18-7-8-21-16(11-18)12-22(28-21)26(32)30-15-17(14-27)25-20-6-4-3-5-19(20)24(31)13-23(25)30;3-2(4,5)1(6)7/h3-8,11-13,17,28,31H,9-10,14-15H2,1-2H3;(H,6,7)/t17-;/m1./s1

InChI Key

DHKVELFKGGQACN-UNTBIKODSA-N

Isomeric SMILES

CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)N3C[C@H](C4=C3C=C(C5=CC=CC=C54)O)CCl.C(=O)(C(F)(F)F)O

Canonical SMILES

CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CCl.C(=O)(C(F)(F)F)O

Origin of Product

United States

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